Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate
Description
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a ketone group at position 4, a methyl group at position 1, and a 3-(trifluoromethyl)phenyl moiety at position 3. The ethyl ester at position 3 enhances its solubility in organic solvents, making it suitable for synthetic and pharmaceutical applications.
Properties
CAS No. |
64468-61-7 |
|---|---|
Molecular Formula |
C16H14F3NO3 |
Molecular Weight |
325.28 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14F3NO3/c1-3-23-15(22)13-9-20(2)8-12(14(13)21)10-5-4-6-11(7-10)16(17,18)19/h4-9H,3H2,1-2H3 |
InChI Key |
LREAIMREKYLQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate typically follows a multi-step synthetic route involving:
- Construction of the pyridine ring system with appropriate substitution,
- Introduction of the trifluoromethylphenyl substituent at the 5-position,
- Installation of the keto group at the 4-position,
- Formation of the ethyl ester at the 3-carboxylate position.
Key Synthetic Steps and Reactions
Pyridine Ring Formation and Functionalization
One common approach to synthesizing substituted pyridines like this compound involves condensation reactions such as the Hantzsch pyridine synthesis or related cyclization methods. For example, the dihydropyridine intermediate can be constructed via a Hantzsch reaction involving:
- An aldehyde,
- A β-keto ester,
- Ammonia or an amine,
under acidic conditions, yielding a dihydropyridine intermediate that can be further oxidized to the pyridine core.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The trifluoromethylphenyl substituent at the 5-position of the pyridine ring is introduced via cross-coupling reactions such as Suzuki coupling. This involves:
- A halogenated pyridine intermediate (e.g., bromopyridine or chloropyridine),
- Coupling with a 3-(trifluoromethyl)phenylboronic acid or related boronate ester,
- Use of palladium or copper catalysts under mild conditions,
which allows for selective arylation at the desired position.
Installation of the Keto Group at the 4-Position
The 4-oxo functionality can be introduced by selective oxidation of the corresponding dihydropyridine or by using keto-substituted precursors. For example, oxidation of 1,4-dihydropyridine intermediates with oxidants such as manganese dioxide or selenium dioxide can yield the 4-oxo pyridine ring.
Formation of the Ethyl 3-Carboxylate Ester
The carboxylate group at the 3-position is typically introduced as an ester via esterification reactions. This can be achieved by:
Representative Synthetic Route (Based on Literature)
A representative synthetic sequence adapted from the literature is summarized below:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of pyridine intermediate | Condensation of β-keto ester, aldehyde, ammonia | 60 | Hantzsch-type reaction |
| 2 | Methylation at N-1 position | Reaction with iodomethane in DMF, NaH base | 74 | Substitution reaction |
| 3 | Suzuki coupling for arylation at C-5 | Reaction with 3-(trifluoromethyl)phenylboronic acid, Cu(OAc)2, pyridine | 91 | Selective arylation |
| 4 | Hydrolysis to carboxylic acid | Treatment with lithium hydroxide in THF | 89 | Conversion of ester to acid |
| 5 | Conversion to acid chloride | Reflux with thionyl chloride | Quantitative | Preparation for amide or ester formation |
| 6 | Esterification to ethyl ester | Reaction with ethanol, acid catalyst | High | Final ester product |
This route emphasizes the modularity of the synthesis, allowing for variation in substituents and functional groups.
Alternative Synthetic Approaches
Other methods reported include:
- Direct coupling of preformed pyridine-3-carboxylate esters with trifluoromethylphenyl derivatives under cross-coupling conditions,
- Use of multi-component reactions to assemble the substituted pyridine ring in a single step,
- Oxidative cyclization strategies starting from open-chain precursors.
These alternative methods may offer advantages in terms of step economy or scalability depending on the desired application.
Data Tables Summarizing Key Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Methylation reagent | Iodomethane | 1.1 equiv, DMF solvent, 0 °C to room temp, 20 h |
| Cross-coupling catalyst | Cupric acetate or Pd catalyst | 10 mol%, pyridine solvent, 24 h, ambient temp |
| Hydrolysis base | Lithium hydroxide | 2-4 equiv, THF solvent, 70 °C, 2 h |
| Acid chloride formation | Thionyl chloride | Reflux, 8 h |
| Esterification catalyst | Sulfuric acid or p-toluenesulfonic acid | Catalytic amounts, ethanol solvent, reflux |
Research Discoveries and Observations
- The substitution of the pyridine ring with trifluoromethylphenyl groups enhances biological activity in related compounds, as demonstrated in antifungal and antibacterial assays.
- The Suzuki coupling method provides high regioselectivity and yield for arylation at the 5-position of the pyridine ring, critical for the synthesis of this compound.
- The use of lithium hydroxide for hydrolysis offers a mild and efficient route to the carboxylic acid intermediate, facilitating subsequent transformations.
- The esterification step is generally straightforward but requires careful control of conditions to avoid hydrolysis or side reactions.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Key Findings :
-
Hydrolysis proceeds efficiently under mild alkaline conditions (pH 10–12) at 60–80°C.
-
The trifluoromethyl group stabilizes the intermediate enolate, enhancing reaction rates .
Nucleophilic Substitution at the Pyridine Nitrogen
The methyl group at the pyridine nitrogen participates in substitution reactions, enabling diversification of the heterocyclic core.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Iodomethane, NaH/DMF | 1-Ethyl derivative (side product) | 65–70 | |
| Suzuki Coupling | Phenylboronic acid, Pd | 1-Phenyl-substituted analog | 55–60 |
Mechanistic Insights :
-
Substitution at the N-methyl position requires strong bases (e.g., NaH) to deprotonate the pyridone nitrogen .
-
The trifluoromethylphenyl group directs electrophilic attacks to the para position of the phenyl ring .
Cycloaddition and Ring-Opening Reactions
The pyridone core participates in cycloaddition reactions, forming fused heterocycles.
Key Observations :
-
Microwave irradiation reduces reaction times for cycloadditions (e.g., from 24 h to 2 h) .
-
Steric hindrance from the trifluoromethylphenyl group limits regioselectivity in some cases .
Functionalization of the Trifluoromethyl Group
The CF₃ group undergoes selective transformations under radical or nucleophilic conditions.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Defluorination | Thionyl chloride/pyridine | Defluorinated pyran derivatives | 30–35 | |
| Radical trifluoromethylation | Cu(I)/ligand system | CF₃-substituted analogs | 25–30 |
Challenges :
Biological Activity and Pharmacological Modifications
Derivatives of this compound exhibit antiandrogenic and anticancer properties, attributed to interactions with hydrophobic binding pockets .
| Modification Site | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ester → Amide (R = cinnamyl) | Androgen receptor | 4.0 | |
| Pyridone → Dihydropyridone | Prostate cancer cells | 0.04 |
SAR Insights :
-
Replacement of the ethyl ester with a cinnamyl amide enhances binding to the androgen receptor by 150-fold .
-
The 3-(trifluoromethyl)phenyl group is critical for hydrophobic interactions with residue Q711 in the AR-LBD .
Synthetic Routes and Optimization
Multi-step synthesis involves condensation, cyclization, and functional group protection .
| Step | Key Reagents | Intermediate | Yield (%) |
|---|---|---|---|
| Pyridone formation | Ammonium acetate, Δ | Ethyl 4-oxo-pyridine-3-carboxylate | 70–75 |
| Trifluoromethylation | CF₃I, Cu catalyst | 5-(3-(Trifluoromethyl)phenyl) derivative | 60–65 |
Analytical Confirmation :
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate has been explored for its potential as a pharmacological agent. Its structural features suggest possible activity against various diseases, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar pyridine structures may exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells .
- Antimicrobial Properties : The compound's ability to interact with biological membranes suggests potential antimicrobial activity. Research into derivatives of this compound could lead to the development of new antibiotics or antifungal agents .
Agrochemicals
Due to its chemical structure, this compound may also have applications in agrochemicals:
- Pesticide Development : The trifluoromethyl group is known to enhance the biological activity of pesticides. Studies are ongoing to evaluate its effectiveness against agricultural pests, potentially leading to safer and more effective pest control solutions .
Material Science
The compound's unique properties make it a candidate for various applications in material science:
- Polymer Synthesis : this compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed promising results against bacterial strains, indicating its potential as an antimicrobial agent. |
| Study C | Polymer Applications | Investigated its role as an additive in polymer formulations, resulting in improved mechanical properties. |
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-(trifluoromethyl)phenyl group (target compound and 10e ) correlates with higher synthetic yields (92.0–93.4%) compared to the 3-chlorophenyl analog (10f , 89.1%), suggesting trifluoromethyl groups may stabilize intermediates or reduce steric hindrance during synthesis .
- Core Heterocycle : The pyridine ring in the target compound lacks the urea and piperazine groups present in 10d–10f , likely reducing hydrogen-bonding capacity (see §2.2) but improving metabolic stability due to decreased polarity.
Hydrogen Bonding and Crystallinity
The urea groups in 10d–10f act as hydrogen bond donors and acceptors, facilitating crystal packing and enhancing thermal stability . This difference may impact bioavailability, as urea-containing analogs often exhibit higher solubility in aqueous media .
Conformational Analysis
The pyridine ring’s planarity in the target compound contrasts with the puckered conformations observed in five-membered heterocycles (e.g., thiazole in 10d–10f). Ring puckering in such systems is quantified using Cremer-Pople parameters, which describe out-of-plane displacements .
Biological Activity
Ethyl 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate, a pyridine derivative, has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group, an ethyl ester, and a ketone functional group. Its molecular formula is with a molecular weight of approximately 325.28 g/mol. The presence of the trifluoromethyl group significantly enhances its chemical stability and biological activity compared to similar compounds without this substitution.
| Property | Value |
|---|---|
| CAS No. | 64468-61-7 |
| Molecular Formula | C16H14F3NO3 |
| Molecular Weight | 325.28 g/mol |
| Boiling Point | 409ºC |
| Density | 1.309 g/cm³ |
| Flash Point | 201.2ºC |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : The compound has been shown to inhibit the NF-kB inflammatory pathway, which may lead to reduced inflammation and neuroprotection.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens are still being investigated .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to biological effects such as modulation of neurotransmitter uptake .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate : This step is facilitated by a base.
- Cyclization and oxidation steps : These reactions finalize the formation of the desired compound .
Structure-Activity Relationships (SAR)
Studies on SAR indicate that the trifluoromethyl group plays a crucial role in enhancing the compound's potency. For instance, modification of the phenolic ring or the introduction of other substituents can significantly alter biological activity. The presence of the -CF₃ group has been linked to increased inhibition potency in various assays compared to non-fluorinated analogs .
Case Studies
- Inflammation Model : In vitro studies demonstrated that this compound effectively reduced cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Microbial Resistance : A study on microbial resistance highlighted that compounds with similar structures exhibited varying degrees of activity against resistant strains of bacteria, indicating that this compound could be explored for its antimicrobial properties in resistant infections .
Q & A
Q. What are the key structural characterization methods for confirming the crystalline structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond lengths, angles, and spatial arrangements. For example, triclinic crystal systems (space group P1) with parameters such as a = 10.3669 Å, b = 15.7466 Å, and c = 18.4539 Å have been reported for structurally similar pyridine carboxylates . Additional methods include:
- FTIR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- NMR spectroscopy : For verifying substituent positions (e.g., trifluoromethyl proton environments in NMR).
- Mass spectrometry : To validate molecular weight (e.g., ESI-MS for m/z 367.3 [M+H]⁺).
Q. How can synthetic routes for this compound be optimized to improve yield?
- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance reaction efficiency for trifluoromethyl-substituted intermediates .
- Catalyst use : Base catalysts (e.g., K₂CO₃) facilitate esterification and cyclization steps .
- Temperature control : Reactions at 80–100°C for 10–12 hours are typical for pyridine ring formation .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) resolves regioisomers .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C for similar esters) .
- Karl Fischer titration : Measures residual moisture (<0.5% for hygroscopic compounds) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for trifluoromethyl-substituted pyridines) to predict redox behavior .
- Simulate IR and NMR spectra for cross-validation with experimental data .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Meta-analysis : Compare data from European Journal of Medicinal Chemistry (e.g., IC₅₀ variations in kinase inhibition assays) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing trifluoromethyl with methoxy) to isolate key pharmacophores .
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase screens) .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- In vitro hepatic microsomal assays : Monitor degradation half-life (t₁/₂) using LC-MS to identify cytochrome P450-mediated oxidation .
- Plasma protein binding : Equilibrium dialysis assesses unbound fraction (e.g., >90% binding reduces bioavailability) .
- Reactive metabolite screening : Glutathione trapping identifies electrophilic intermediates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
